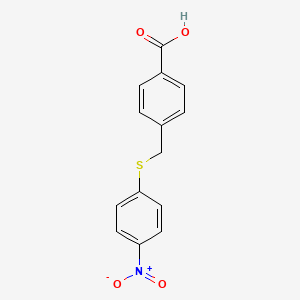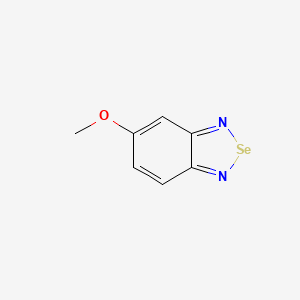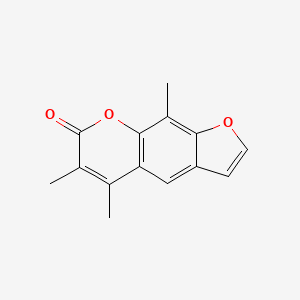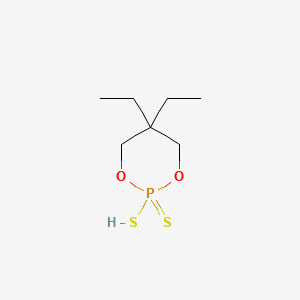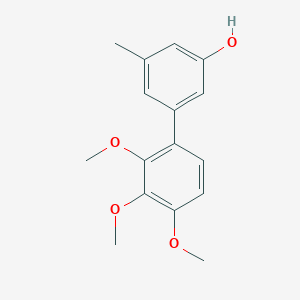
3-Methyl-5-(2,3,4-trimethoxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 401361 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Preparation Methods
The synthesis of NSC 401361 involves several steps, each requiring specific reaction conditions to ensure the purity and yield of the final product. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified to avoid any impurities that could affect the reaction.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate.
Purification: The final product is purified using techniques such as chromatography to remove any by-products or unreacted starting materials.
Industrial production methods for NSC 401361 may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.
Chemical Reactions Analysis
NSC 401361 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 401361 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
NSC 401361 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in cellular studies to investigate its effects on cell growth, differentiation, and apoptosis.
Medicine: NSC 401361 is explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of NSC 401361 involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and triggering various cellular pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately affecting cell behavior and function.
Comparison with Similar Compounds
NSC 401361 can be compared to other similar compounds in terms of its chemical structure and biological activity. Some of the similar compounds include:
NSC 694501: Known for its antitumor activity, this compound also interacts with DNA and proteins, but with different specificity and potency.
NSC 706744: Another compound with notable biological activity, particularly in cancer research, showing different mechanisms of action compared to NSC 401361.
The uniqueness of NSC 401361 lies in its specific interactions and effects, which may offer advantages in certain applications over these similar compounds.
Properties
CAS No. |
7469-41-2 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-methyl-5-(2,3,4-trimethoxyphenyl)phenol |
InChI |
InChI=1S/C16H18O4/c1-10-7-11(9-12(17)8-10)13-5-6-14(18-2)16(20-4)15(13)19-3/h5-9,17H,1-4H3 |
InChI Key |
LAYLZUCWAKHAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



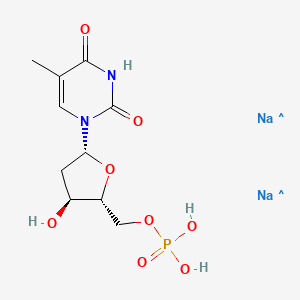
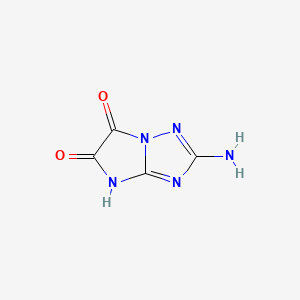
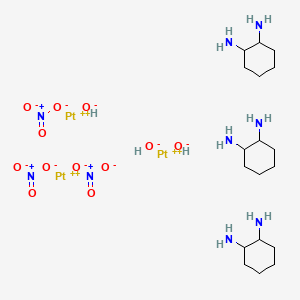

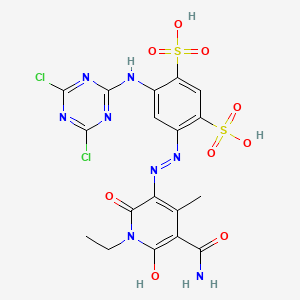
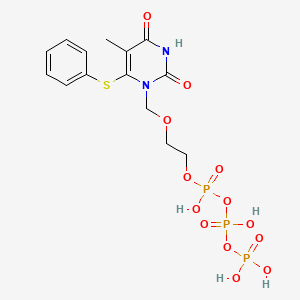
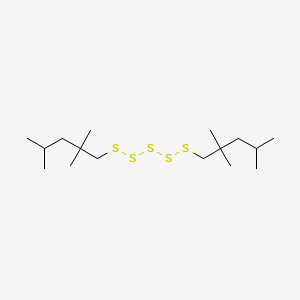
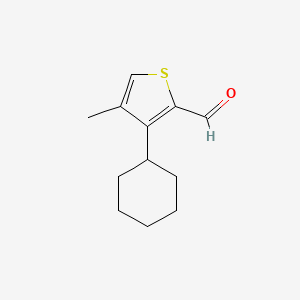
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
